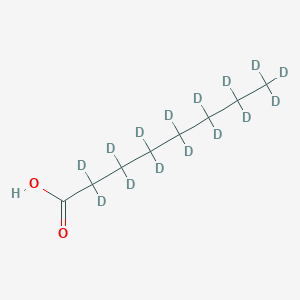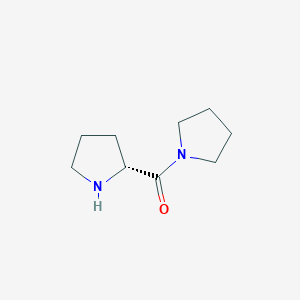
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the family of pyrrolidine derivatives. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.
作用機序
The exact mechanism of action of α-PVP is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the brain.
生化学的および生理学的効果
α-PVP has been shown to have a range of biochemical and physiological effects. The compound has stimulant properties, which can lead to increased alertness, energy, and focus. It has also been shown to have euphoric effects, which can lead to feelings of pleasure and well-being. Additionally, α-PVP has been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One of the advantages of using α-PVP in lab experiments is its potency. The compound has been shown to be highly effective at increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using α-PVP in lab experiments is its potential for abuse. The compound has been shown to have addictive properties, which can make it difficult to control its use in research settings.
将来の方向性
There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more research is needed to understand the long-term effects of α-PVP use on the brain and body.
科学的研究の応用
α-PVP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
特性
CAS番号 |
144243-45-8 |
|---|---|
製品名 |
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChIキー |
HDLWINONZUFKQV-MRVPVSSYSA-N |
異性体SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

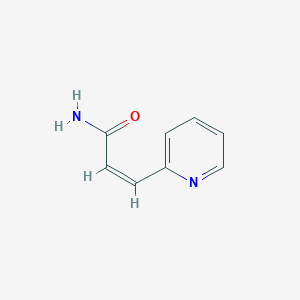
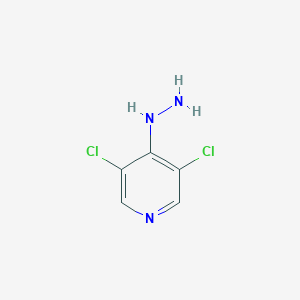
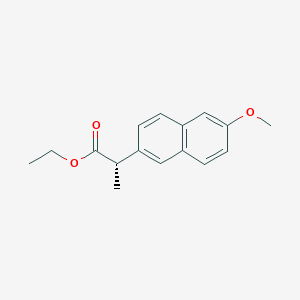
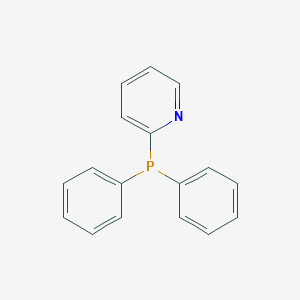
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
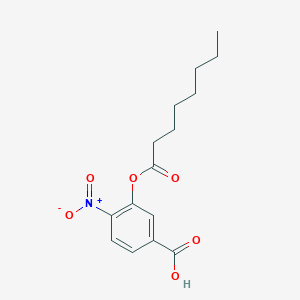
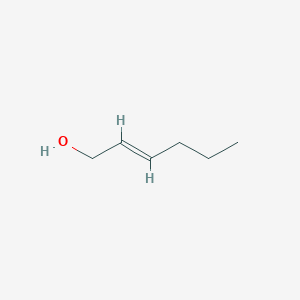
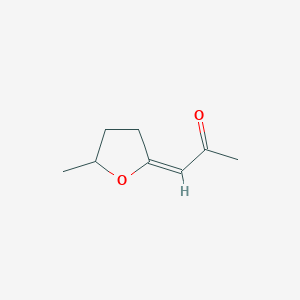
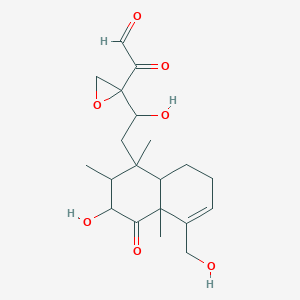
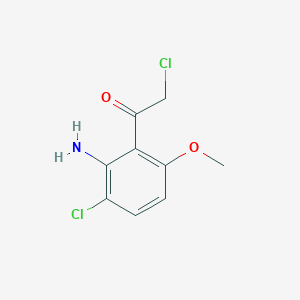
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
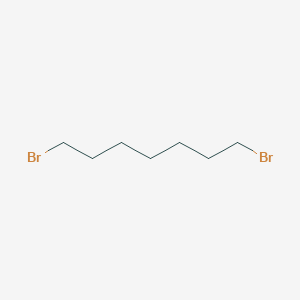
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
